molecular formula C31H34N4O3 B2530296 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1048916-32-0

3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Cat. No.: B2530296
CAS No.: 1048916-32-0
M. Wt: 510.638
InChI Key: LHQXXZGPJJYNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,4-benzodiazepine, which is a class of drugs known as benzodiazepines, used for their sedative and anxiolytic effects . The presence of a urea functional group could potentially influence its biological activity.


Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy, which I do not have access to .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzodiazepine and urea functional groups. For example, it might undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Colloidal Particles from Solid Dispersion Systems

Research has shown that colloidal particles can be produced by dispersing a solid dispersion system composed of certain chemical compounds, including 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea, into water. These colloidal particles exhibit specific physicochemical properties, such as particle diameter affected by the composition, suggesting the presence of specific interactions among the components. This has implications for the development of pharmaceutical formulations and drug delivery systems (Yano, Kajiyama, Hamada, & Yamamoto, 1997).

Improvements in Dissolution and Absorption

Another study focused on the polymorphs of this chemical compound, revealing that different crystalline forms can be obtained through specific recrystallization methods. These forms have shown varying solubilities in water, which has significant implications for solubilization techniques. Improved bioavailability of the compound has been observed with certain solid dispersion and wet grinding methods, indicating potential for enhancing the effectiveness of poorly water-soluble drugs (Yano, Takamatsu, Yamazaki, Sako, Nagura, Tomizawa, Shimaya, & Yamamoto, 1996).

Stability and Absorption Studies of Colloidal Particles

Further research into the solid dispersion-derived colloidal particles of this compound has shown that they maintain stable physicochemical properties over time, such as particle diameter and content. This stability, combined with observed effective absorption in in vivo studies, suggests potential for use in oral pharmaceutical formulations (Yano, Kajiyama, Yamazaki, Matsumura, Watanabe, & Yamamoto, 1996).

Mechanism of Action

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety profile .

Properties

IUPAC Name

1-hexyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3/c1-3-4-5-13-20-32-31(38)34-29-30(37)35(21-27(36)24-17-10-9-14-22(24)2)26-19-12-11-18-25(26)28(33-29)23-15-7-6-8-16-23/h6-12,14-19,29H,3-5,13,20-21H2,1-2H3,(H2,32,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQXXZGPJJYNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.